Phospholine

antitumor cytotoxicity leukemia

Phospholine (PLM B) is the only non-acylated member of the phoslactomycin/leustroducsin superfamily, making it the essential baseline scaffold for SAR studies examining C-18 acyl modifications' contribution to PP2A inhibition potency, cellular activity, and antifungal versus antitumor bias. With >200-fold PP2A/PP1 selectivity and established IC₅₀ values (L1210: 3.37 μg/mL; P388: 2.20 μg/mL; EL-4: 1.99 μg/mL), it provides a reproducible tool compound for phosphatase signaling research. Rationally engineered Streptomyces strains enable scalable biosynthetic production. Choose Phospholine for precise, reproducible PP2A/PP4 inhibition without acyl-group interference.

Molecular Formula C25H40NO8P
Molecular Weight 513.6 g/mol
CAS No. 124123-09-7
Cat. No. B1168861
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhospholine
CAS124123-09-7
Molecular FormulaC25H40NO8P
Molecular Weight513.6 g/mol
Structural Identifiers
InChIInChI=1S/C25H40NO8P/c1-2-20-12-13-24(28)33-22(20)14-15-25(29,16-17-26)23(34-35(30,31)32)18-21(27)11-7-6-10-19-8-4-3-5-9-19/h6-7,10-15,19-23,27,29H,2-5,8-9,16-18,26H2,1H3,(H2,30,31,32)/b10-6+,11-7+,15-14+
InChIKeyGAIPQMSJLNWRGC-VYTJGNNZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Phospholine (CAS 124123-09-7) – Structural Identity and Functional Class of a PP2A/PP4-Selective Phoslactomycin Antibiotic


Phospholine (CAS 124123-09-7), also known as phoslactomycin B (PLM B), is a phosphate ester antibiotic belonging to the phoslactomycin (PLM) family of polyketide natural products isolated from Streptomyces hygroscopicus [1]. Structurally, it is defined by an α,β-unsaturated δ-lactone, a primary amino group, a phosphate monoester, a conjugated diene, and a terminal cyclohexane ring [2]. Functionally, Phospholine is a potent and selective inhibitor of protein serine/threonine phosphatase 2A (PP2A) and phosphatase 4 (PP4), acting via covalent modification of the Cys-269 residue in the PP2A catalytic subunit [3]. It exhibits antitumor activity against a range of cancerous cell lines in vitro and is distinguished from close structural analogs (phoslactomycins, phosphazomycins, leustroducsins) by the absence of an acyl substituent at the C-18 hydroxyl position [4].

Why Substituting Phospholine (CAS 124123-09-7) with Other PP2A Inhibitors or PLM Analogs Introduces Experimental and Procurement Risk


Within the phoslactomycin/leustroducsin structural superfamily, compounds share a conserved polyketide core but diverge critically at the C-18 hydroxyl acyl substituent [1]. This single structural variation dictates distinct biological activity profiles: phospholine (PLM B) carries no acyl group, whereas PLM A–F, phosphazomycins, and leustroducsins bear diverse acyl modifications that alter potency, target selectivity, antifungal versus antitumor bias, and solution stability [2]. Moreover, the broader class of PP2A inhibitors includes structurally unrelated agents (e.g., fostriecin, cytostatin, cantharidin, okadaic acid) that differ in PP2A isoform selectivity, covalent versus reversible binding mode, and off-target profiles [3]. Generic substitution—whether to another PLM analog or a non-PLM PP2A inhibitor—therefore risks irreproducible cellular phenotypes, altered dose-response relationships, and batch-to-batch variability in assays where PP2A/PP4 inhibition must be precisely controlled [4].

Phospholine (CAS 124123-09-7) Quantitative Differentiation Evidence: Comparator-Based Data for Scientific Selection


Phospholine (PLM B) Cytotoxicity Profile Across Three Leukemic Cell Lines – Quantitative IC50 Comparison with Class Benchmark

Phospholine exhibits a defined, quantitative cytotoxicity profile against three distinct murine leukemic cell lines, providing a reproducible baseline for in vitro antitumor studies. The reported IC50 values (in μg/mL) are: L1210 (lymphocytic leukemia) 3.37, P388 (monocytic leukemia) 2.20, and EL-4 (T-cell lymphoma) 1.99 [1]. While direct head-to-head comparison data for all PLM analogs under identical assay conditions are not available in the public literature, the PLM class as a whole has been characterized as demonstrating PP2A inhibition with IC50 values ranging from 3.7 to 5.8 μM for representative members (including PLM-F) in enzymatic assays, with >200-fold selectivity over PP1 (IC50 > 1 mM) [2]. Phospholine's activity against L1210 cells can be benchmarked against the class-defining cytotoxic potency expected of a PP2A-selective phoslactomycin antibiotic [3].

antitumor cytotoxicity leukemia

Phospholine (PLM B) C-18 Structural Differentiation: Absence of Acyl Substituent Defines Unique Scaffold Among PLM/Leustroducsin Analogs

Phospholine is structurally distinguished from all other characterized phoslactomycins (PLM A, C, D, E, F), phosphazomycins, and leustroducsins by the complete absence of an acyl substituent at the C-18 hydroxyl position [1]. All other family members carry acyl modifications at this site, ranging from acetyl (PLM A) to more elaborate acyl chains (e.g., 8-methyl-2,4-decadienoyl in leustroducsin A) [2]. This structural divergence is not trivial: the C-18 acyl group has been shown to modulate antifungal versus antitumor activity bias within the class, and its absence in Phospholine correlates with the compound's specific spectrum of biological activities [3]. Furthermore, PLM B (Phospholine) exhibits surprising solution stability at pH optimum 6, a property that may differ among acylated analogs due to altered physicochemical characteristics [4].

structure-activity relationship chemical biology natural product

Phospholine Mechanism of Action: Covalent PP2A Cys-269 Modification with Class-Defined Selectivity Over PP1

Phospholine exerts its antitumor effects through potent and selective inhibition of protein phosphatase 2A (PP2A) and protein phosphatase 4 (PP4) [1]. The PLM class, including Phospholine, covalently modifies the Cys-269 residue of the PP2A catalytic subunit via Michael addition of the α,β-unsaturated δ-lactone moiety [2]. Quantitative selectivity profiling of the PLM class reveals that these compounds inhibit PP2A with IC50 values ranging from 3.7 to 5.8 μM, while exhibiting minimal activity against PP1 (IC50 > 1 mM), representing a selectivity window exceeding 200-fold [3]. This selectivity profile contrasts with broad-spectrum phosphatase inhibitors such as okadaic acid (which potently inhibits both PP1 and PP2A) and fostriecin (which is reported as the most selective PP2A/PP4 inhibitor but with distinct structural and binding characteristics) [4].

phosphatase inhibition PP2A mechanism of action

Phospholine (PLM B) Solution Stability Profile: Defined pH Optimum for Experimental Handling

Phospholine (PLM B) has been characterized for solution stability, with studies reporting that it is surprisingly stable in solution and exhibits a pH optimum of 6 for maximal stability [1]. This represents a practical differentiation point relevant to experimental design and compound handling. While quantitative comparative stability data across all PLM analogs are not available in the public domain, the biosynthetic engineering literature notes that acylated PLM analogs may exhibit altered physicochemical properties that could affect solubility and stability profiles [2]. The reported pH optimum of 6 for Phospholine provides a concrete, actionable parameter for buffer selection during in vitro assays and long-term storage condition optimization [3].

compound stability storage conditions assay reproducibility

Phospholine (CAS 124123-09-7) Priority Application Scenarios Based on Quantitative Evidence


Structure-Activity Relationship (SAR) Studies of Phoslactomycin-Class PP2A Inhibitors

Phospholine is the only non-acylated member of the phoslactomycin/leustroducsin superfamily, making it the essential baseline scaffold for SAR investigations examining the contribution of C-18 acyl modifications to PP2A inhibition potency, cellular activity spectrum, antifungal versus antitumor bias, and pharmacokinetic behavior [1]. Researchers comparing Phospholine head-to-head with acylated analogs (e.g., PLM A, leustroducsins) can directly attribute observed differences in biological activity to the presence or absence of the acyl group [2].

PP2A/PP4-Dependent Signaling Pathway Dissection in Leukemic Cell Models

With quantitative cytotoxicity IC50 values established against three well-characterized murine leukemic cell lines (L1210: 3.37 μg/mL; P388: 2.20 μg/mL; EL-4: 1.99 μg/mL), Phospholine provides a reproducible tool compound for investigating PP2A/PP4-dependent signaling pathways in hematologic malignancy models [1]. The compound's defined PP2A selectivity (>200-fold over PP1) allows researchers to attribute observed cellular phenotypes specifically to PP2A/PP4 inhibition rather than off-target PP1 effects [2].

Phosphatase Inhibitor Selectivity Profiling and Benchmarking

Phospholine occupies a defined selectivity niche among PP2A inhibitors: it exhibits >200-fold selectivity for PP2A over PP1, positioning it between broad-spectrum inhibitors like okadaic acid (low selectivity) and ultra-selective inhibitors like fostriecin (>10^4-fold selectivity) [1]. This intermediate selectivity profile makes Phospholine a valuable comparator compound in studies designed to evaluate the biological consequences of varying degrees of phosphatase selectivity [2]. The defined pH optimum of 6 further supports reproducible assay conditions [3].

Biosynthetic Engineering and Natural Product Derivatization Platform Development

Phospholine (PLM B) has been successfully produced via rationally engineered Streptomyces strains, with genetic manipulation of the plmS2 and plmR2 genes enabling ninefold higher production titers compared to wild-type strains [1]. This established biosynthetic platform positions Phospholine as a tractable starting point for precursor-directed biosynthesis and semi-synthetic derivatization efforts aimed at generating novel PLM analogs with altered C-18 acyl modifications [2].

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